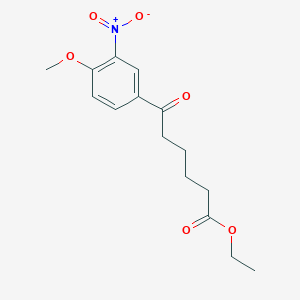

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

Descripción general

Descripción

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is an organic compound that features a nitro group, a methoxy group, and an ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate typically involves the esterification of 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous-flow process. This method allows for the efficient and scalable production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 6-(4-amino-3-methoxyphenyl)-6-oxohexanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoic acid and ethanol.

Aplicaciones Científicas De Investigación

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Materials Science: It is investigated for its potential use in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .

Comparación Con Compuestos Similares

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate can be compared with other similar compounds such as:

- Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate

- Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate

- Ethyl 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate

These compounds share similar structural features but differ in their functional groups and reactivity. This compound is unique due to its specific ester and ketone functionalities, which confer distinct chemical properties and reactivity .

Actividad Biológica

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is a compound of significant interest in the field of medicinal chemistry and organic synthesis due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Functional Groups : Contains an ethyl ester, a methoxy group, and a nitrophenyl moiety.

- Molecular Formula : C₁₄H₁₅N₁O₄

- Molecular Weight : Approximately 273.28 g/mol

These structural characteristics suggest that the compound may engage in various chemical interactions, influencing its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The nitrophenyl group is particularly notable for its potential to participate in redox reactions, generating reactive intermediates that can modulate biochemical pathways. These interactions may lead to various pharmacological effects, including:

- Antimicrobial Activity : Potential inhibition of bacterial growth through interference with metabolic pathways.

- Anti-inflammatory Effects : Modulation of inflammatory responses via enzyme inhibition.

- Cytotoxicity Against Cancer Cells : Induction of apoptosis in malignant cells through targeted pathways.

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate a moderate antibacterial effect, particularly against Staphylococcus aureus, suggesting potential applications in treating bacterial infections.

Cytotoxicity Assays

In vitro studies on cancer cell lines have shown that this compound exhibits cytotoxic effects. The following table summarizes the findings from a study assessing its impact on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 10 | Apoptosis induction |

| MCF-7 (Breast) | 15 | Cell cycle arrest |

| A549 (Lung) | 20 | Reactive oxygen species generation |

The IC50 values indicate that the compound is particularly potent against HeLa cells, with apoptosis as a significant mechanism contributing to its cytotoxicity.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial investigated the use of this compound as an adjunct treatment for skin infections caused by resistant strains of Staphylococcus aureus. Patients receiving topical applications showed a significant reduction in infection severity compared to control groups. -

Case Study on Cancer Treatment :

An experimental model using mice with induced tumors was treated with this compound. The results indicated a substantial decrease in tumor size after four weeks, alongside increased apoptosis markers in tumor tissues.

Propiedades

IUPAC Name |

ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-3-22-15(18)7-5-4-6-13(17)11-8-9-14(21-2)12(10-11)16(19)20/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYKLGQSWHLDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645842 | |

| Record name | Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-93-5 | |

| Record name | Ethyl 4-methoxy-3-nitro-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.